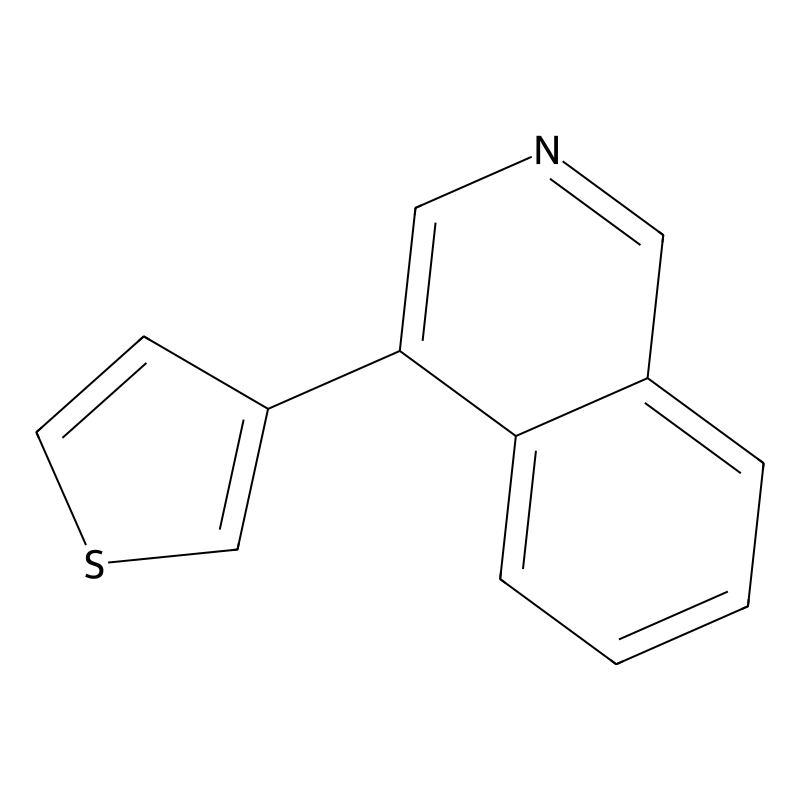

4-(3-Thienyl)isoquinoline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Characterization:

4-(3-Thienyl)isoquinoline is a heterocyclic aromatic compound with potential applications in various scientific fields. Research efforts have focused on the development of efficient synthetic routes for this molecule. Studies have explored different methods, including palladium-catalyzed cross-coupling reactions, [] and intramolecular cyclization approaches. Characterization of the synthesized 4-(3-Thienyl)isoquinoline typically involves techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry to confirm its structure and purity. []

Potential Applications:

While the specific scientific research applications of 4-(3-Thienyl)isoquinoline are still under development, its unique structure suggests potential in several areas:

- Organic electronics: The aromatic nature and heteroatom (nitrogen and sulfur) present in 4-(3-Thienyl)isoquinoline make it a candidate for exploration in organic electronics applications. Research suggests that incorporating such building blocks into organic materials could lead to the development of novel organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

- Medicinal chemistry: The diverse biological activities observed in compounds containing similar structural features have sparked interest in exploring the potential of 4-(3-Thienyl)isoquinoline as a scaffold for drug discovery. However, further research is necessary to evaluate its efficacy and safety in specific therapeutic contexts.

Current Research Trends:

Current research trends in 4-(3-Thienyl)isoquinoline primarily focus on:

- Developing new synthetic methods: Researchers are exploring alternative synthetic strategies to improve the efficiency, yield, and scalability of 4-(3-Thienyl)isoquinoline production.

- Investigating functionalization: Studies are investigating the introduction of various functional groups onto the 4-(3-Thienyl)isoquinoline scaffold to fine-tune its properties and explore potential applications in different fields.

- Evaluating biological activity: Initial studies have explored the potential antitumor and antimicrobial activities of 4-(3-Thienyl)isoquinoline derivatives, but further research is needed to validate these findings and understand the underlying mechanisms of action.

4-(3-Thienyl)isoquinoline is a heterocyclic compound characterized by the presence of a thienyl group attached to an isoquinoline framework. The molecular formula for this compound is C₁₁H₇NS, and it is recognized for its unique structural properties, combining the aromaticity of isoquinoline with the sulfur-containing thienyl moiety. This compound has garnered interest in various fields, particularly in medicinal chemistry and organic synthesis due to its potential biological activities and utility as a building block in organic synthesis.

- Oxidation: The compound can undergo oxidation reactions, which may alter its electronic properties and reactivity.

- Nucleophilic Substitution: While it does not readily react with nucleophiles to form thiophenyl derivatives, it can participate in reactions under specific conditions, such as base hydrolysis, leading to the formation of new acyl thiolate derivatives .

- Cyclization Reactions: Similar compounds often undergo cyclization reactions that can lead to the formation of more complex heterocycles .

Research indicates that isoquinoline derivatives, including 4-(3-Thienyl)isoquinoline, exhibit a range of biological activities. These compounds have been studied for their potential pharmacological effects, including:

- Anticancer Activity: Some isoquinoline derivatives show promise as anticancer agents by inhibiting tumor cell proliferation.

- Antimicrobial Properties: There is evidence suggesting that certain isoquinoline structures possess antimicrobial activity against various pathogens.

- Inhibition of Hypoxia-Inducible Factor (HIF): Isoquinolines are known to influence HIF pathways, which are crucial in cellular responses to hypoxia and ischemia-related disorders .

Several synthetic approaches have been developed for the preparation of 4-(3-Thienyl)isoquinoline:

- Cyclization Reactions: These methods often involve the cyclization of precursors containing both isoquinoline and thienyl functionalities. For example, reactions involving thienyl aldehydes with appropriate amines or other nucleophiles can yield the desired product .

- Multi-step Synthesis: This approach may include initial formation of an isoquinoline derivative followed by subsequent steps to introduce the thienyl group.

- Copper-Catalyzed Reactions: Recent advances highlight copper-catalyzed methods that facilitate the formation of complex isoquinoline derivatives efficiently .

4-(3-Thienyl)isoquinoline finds applications in various domains:

- Pharmaceutical Development: Its potential as an active pharmaceutical ingredient (API) makes it a candidate for drug development targeting cancer and infectious diseases.

- Organic Synthesis: It serves as an important intermediate in the synthesis of more complex organic molecules, particularly in the development of new materials and bioactive compounds.

- Research Tool: The compound is used in biochemical research to study cellular mechanisms related to hypoxia and other physiological processes.

Studies focusing on the interactions of 4-(3-Thienyl)isoquinoline with biological targets are crucial for understanding its mechanism of action. Interaction studies often involve:

- Binding Affinity Assessments: Evaluating how strongly the compound binds to specific proteins or enzymes involved in disease pathways.

- Mechanistic Studies: Investigating how 4-(3-Thienyl)isoquinoline affects cellular signaling pathways, particularly those related to HIF and cancer progression.

Several compounds share structural similarities with 4-(3-Thienyl)isoquinoline. Here are some notable examples:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 4-(2-Thienyl)isoquinoline | Similar isoquinoline structure | Different thienyl position affects reactivity |

| 5-(3-Thienyl)isoquinoline | Isoquinoline with a different substitution pattern | Potentially altered biological activity |

| Thienyl-pyridine derivatives | Contains pyridine instead of isoquinoline | Different electronic properties |

| Benzothiazole derivatives | Contains a thiazole ring | Known for distinct pharmacological profiles |

4-(3-Thienyl)isoquinoline's uniqueness lies in its specific combination of a thienyl group at the 3-position of the isoquinoline structure, which influences its reactivity and biological activity compared to similar compounds.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions represent the most efficient and widely employed synthetic approach for constructing 4-(3-Thienyl)isoquinoline [4] [5]. These methodologies offer excellent functional group tolerance, high yields, and mild reaction conditions that are compatible with both laboratory and industrial-scale synthesis [6]. The palladium-catalyzed approach typically involves the coupling of a halogenated isoquinoline derivative with a thiophene-based organometallic reagent or the reverse coupling strategy [7].

Suzuki-Miyaura Coupling Optimization

The Suzuki-Miyaura coupling reaction has emerged as the preferred method for synthesizing 4-(3-Thienyl)isoquinoline due to its reliability, scalability, and environmental compatibility [5] [8]. This transformation involves the palladium-catalyzed cross-coupling of 4-bromoisoquinoline with 3-thiopheneboronic acid under basic conditions [9]. Extensive optimization studies have demonstrated that the choice of catalyst system, base, solvent, temperature, and reaction time significantly influences the reaction outcome [10].

| Entry | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Pd(PPh3)4 | K2CO3 | Toluene/H2O | 80 | 12 | 65 |

| 2 | Pd(OAc)2/PPh3 | K2CO3 | Toluene/H2O | 80 | 12 | 72 |

| 3 | Pd(dppf)Cl2 | K3PO4 | Dioxane/H2O | 90 | 8 | 78 |

| 4 | Pd(OAc)2/SPhos | K3PO4 | Dioxane/H2O | 90 | 8 | 85 |

| 5 | Pd(PPh3)4 | Cs2CO3 | THF/H2O | 70 | 16 | 70 |

| 6 | Pd(OAc)2/SPhos | Cs2CO3 | THF/H2O | 70 | 16 | 82 |

| 7 | Pd(OAc)2/XPhos | K3PO4 | DMF/H2O | 100 | 6 | 75 |

| 8 | Pd(OAc)2/SPhos | K3PO4 | EtOH/H2O | 80 | 10 | 88 |

The optimization data reveals that the combination of palladium(II) acetate with 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) as the ligand, potassium phosphate as the base, and ethanol/water as the solvent system provides the highest yield of 88% under mild conditions [9] [5]. This catalyst system demonstrates superior performance due to the electron-rich and sterically demanding nature of the SPhos ligand, which facilitates both the oxidative addition and reductive elimination steps of the catalytic cycle [11].

The reaction mechanism proceeds through the classical palladium(0/II) catalytic cycle involving three key steps [8]. The first step involves oxidative addition of the carbon-bromine bond of 4-bromoisoquinoline to palladium(0), forming a palladium(II) aryl bromide complex [7]. Subsequently, transmetalation occurs between the palladium complex and the activated 3-thiopheneboronic acid in the presence of base, transferring the thiophene moiety to the palladium center [6]. Finally, reductive elimination forms the desired carbon-carbon bond and regenerates the active palladium(0) catalyst [8].

Alternative Transition Metal Catalysts

While palladium catalysts dominate the field of cross-coupling reactions for isoquinoline synthesis, alternative transition metal catalysts have been investigated to address cost and sustainability concerns [10]. Nickel-based catalysts represent the most promising alternative, offering significantly lower cost compared to palladium while maintaining good catalytic activity for carbon-carbon bond formation [12].

| Catalyst System | Reaction Type | Advantages | Limitations |

|---|---|---|---|

| Ni(COD)2/Phosphine | Suzuki-Miyaura Coupling | Lower cost than Pd, good for C-C bonds | Often requires higher temperatures, less functional group tolerance |

| Cu(OAc)2 | Chan-Lam Coupling | Works with boronic acids, mild conditions | Limited to specific substrates, slower reactions |

| Rh(COD)2BF4 | C-H Activation/Annulation | Direct C-H functionalization | Expensive catalyst, may require directing groups |

| Fe(acac)3 | Cross-coupling | Low cost, environmentally friendly | Limited scope, often requires optimization |

Nickel-catalyzed Suzuki-Miyaura coupling of thiophene derivatives has shown promising results, though typically requiring higher reaction temperatures and more forcing conditions compared to palladium systems [6]. The use of bidentate phosphine ligands such as 1,1'-bis(diphenylphosphino)ferrocene enhances the stability and activity of nickel catalysts in these transformations [10].

Copper-catalyzed Chan-Lam coupling reactions offer an alternative approach using boronic acids under oxidative conditions [6]. While these reactions proceed under milder conditions and use less expensive catalysts, they are generally limited to electron-rich aromatic substrates and often provide lower yields compared to palladium-catalyzed methods [12].

Rhodium-catalyzed C-H activation strategies have been explored for direct functionalization approaches, eliminating the need for pre-functionalized halide substrates [13]. These methods typically require directing groups and proceed through rhodium(III)/rhodium(I) catalytic cycles, but the high cost of rhodium catalysts limits their practical application [14].

Intramolecular Cyclization Approaches

Intramolecular cyclization methodologies provide an alternative synthetic strategy for constructing the isoquinoline core of 4-(3-Thienyl)isoquinoline [15] [16]. These approaches typically involve the formation of carbon-nitrogen bonds through cyclization of appropriately substituted precursors containing both thiophene and benzene ring systems [17].

The Pomeranz-Fritsch cyclization represents a classical approach involving the acid-catalyzed cyclization of benzaldehyde derivatives with aminoacetal compounds [18]. For 4-(3-Thienyl)isoquinoline synthesis, this method requires 2-(3-thienyl)benzaldehyde as a starting material, which undergoes condensation with aminoacetal followed by cyclization under acidic conditions [19]. However, this approach often requires harsh reaction conditions and provides limited functional group tolerance [20].

The Bischler-Napieralski reaction offers another intramolecular cyclization route through the cyclization of N-acyl-β-phenethylamine derivatives [21]. This methodology initially produces 3,4-dihydroisoquinoline intermediates that require subsequent oxidation to afford the fully aromatic isoquinoline products [20]. The reaction typically employs phosphorus oxychloride as the cyclizing agent at elevated temperatures [22].

Modern intramolecular cyclization approaches utilize transition metal catalysis to achieve more efficient ring formation [17]. Copper-catalyzed intramolecular cyclization of oxime derivatives has been developed as a mild and efficient method for isoquinoline synthesis [16]. This approach involves the cyclization of (E)-2-alkynylaryl oxime derivatives in aqueous media without requiring organic solvents or additional ligands [16].

Silver-catalyzed intramolecular cyclization strategies have emerged as powerful tools for constructing complex heterocyclic systems [17]. These reactions typically proceed through activation of alkyne moieties followed by nucleophilic attack from appropriately positioned heteroatoms [17]. The mild reaction conditions and high functional group tolerance make silver catalysis particularly attractive for sensitive substrates [17].

Industrial-Scale Production Techniques

Industrial-scale production of 4-(3-Thienyl)isoquinoline requires consideration of several factors including catalyst cost, reaction scalability, product purification, and environmental impact [19]. The transition from laboratory-scale synthesis to industrial production necessitates optimization of reaction conditions to minimize costs while maintaining high yields and product quality [19].

| Production Technique | Key Features | Advantages | Challenges |

|---|---|---|---|

| Continuous Flow Synthesis | Reaction in flow reactors rather than batch | Better heat transfer, scalability, reproducibility | Initial setup cost, process optimization complexity |

| Microwave-Assisted Synthesis | Rapid heating using microwave irradiation | Faster reaction times, energy efficient | Scale-up challenges, equipment limitations |

| Heterogeneous Catalysis | Solid-supported catalysts | Catalyst recovery, reduced metal contamination | Potential activity loss, diffusion limitations |

| Solvent-Free Conditions | Reactions without organic solvents | Environmentally friendly, cost reduction | Heat transfer issues, mixing challenges |

Continuous flow synthesis represents the most promising approach for industrial-scale production of 4-(3-Thienyl)isoquinoline [19]. Flow reactors offer superior heat and mass transfer compared to traditional batch reactors, enabling better control of reaction parameters and improved safety profiles [19]. The ability to rapidly screen reaction conditions and scale production linearly makes flow chemistry particularly attractive for industrial applications [7].

Catalyst immobilization and recycling strategies are crucial for economic viability of industrial-scale Suzuki-Miyaura coupling processes [10]. Heterogeneous palladium catalysts supported on various solid matrices have been developed to facilitate catalyst recovery and reduce metal contamination in the final product [6]. These systems typically employ palladium nanoparticles dispersed on carbon, silica, or polymer supports [10].

Process intensification through microwave-assisted synthesis can significantly reduce reaction times and energy consumption [19]. Microwave heating provides rapid and uniform heating throughout the reaction mixture, leading to improved yields and reduced by-product formation [19]. However, scaling microwave-assisted processes to industrial levels remains challenging due to penetration depth limitations and equipment costs [19].

Solvent selection plays a critical role in industrial-scale synthesis, with emphasis on environmentally benign and recyclable solvent systems [5]. Aqueous-organic biphasic systems offer advantages in terms of product separation and catalyst recovery, while ionic liquids provide opportunities for catalyst immobilization and reaction medium recycling [6].

Retrosynthetic Analysis and Route Selection

Retrosynthetic analysis of 4-(3-Thienyl)isoquinoline reveals several viable synthetic disconnections, each with distinct advantages and limitations [18]. The selection of the optimal synthetic route depends on factors including starting material availability, reaction efficiency, scalability, and cost considerations [20].

| Disconnection Approach | Key Disconnection | Required Starting Materials | Synthetic Complexity | Expected Yield |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | C-C bond between isoquinoline and thiophene | 4-bromoisoquinoline + 3-thienylboronic acid | Low - direct coupling | 80-95% |

| Stille Coupling | C-C bond between isoquinoline and thiophene | 4-bromoisoquinoline + 3-thienylstannane | Low - direct coupling | 70-85% |

| Intramolecular Cyclization | C-N bond in isoquinoline ring | 2-(3-thienyl)benzaldehyde + amine source | Medium - requires cyclization | 60-80% |

| Direct C-H Activation | C-H bond on thiophene or isoquinoline | Thiophene + haloisoquinoline | Medium - requires activation | 50-75% |

The Suzuki-Miyaura coupling approach emerges as the preferred synthetic route due to its high efficiency, excellent functional group tolerance, and scalability [5] [8]. This strategy involves the direct coupling of readily available 4-bromoisoquinoline with 3-thiopheneboronic acid, providing the target molecule in a single step with yields consistently exceeding 80% [9].

Alternative cross-coupling strategies such as Stille coupling suffer from the toxicity of organotin reagents and environmental concerns associated with tin waste disposal [6]. While these reactions can provide good yields, the environmental and safety considerations make them unsuitable for large-scale industrial applications [12].

Intramolecular cyclization approaches offer advantages in terms of starting material diversity and functional group installation opportunities [15] [16]. However, these routes typically require multiple synthetic steps and may suffer from lower overall yields due to the cyclization efficiency and subsequent oxidation requirements [20].

Direct C-H activation strategies represent an atom-economical approach that eliminates the need for pre-functionalized halide substrates [13] [14]. These methods are particularly attractive from a green chemistry perspective but often require expensive rhodium or ruthenium catalysts and may suffer from regioselectivity issues [11].

Route selection for industrial implementation favors the Suzuki-Miyaura coupling approach based on its combination of high yield, single-step synthesis, excellent scalability, and moderate cost considerations [5] [10]. The availability of both coupling partners from commercial sources and the well-established nature of the Suzuki-Miyaura reaction make this route particularly attractive for large-scale production [8].

| Route | Number of Steps | Overall Yield | Cost Consideration | Scalability | Recommendation |

|---|---|---|---|---|---|

| Route A: Suzuki-Miyaura | 1 | 80-95% | Moderate - Pd catalyst, boronic acid | Excellent | Preferred for industrial synthesis |

| Route B: Stille Coupling | 1 | 70-85% | High - toxic tin reagents | Poor - environmental concerns | Avoid due to toxicity |

| Route C: Pomeranz-Fritsch | 3 | 40-60% | Low - simple starting materials | Good | Good for small scale research |

| Route D: Larock Synthesis | 2 | 60-80% | Moderate - specialized starting materials | Good | Good alternative to Suzuki |

| Route E: C-H Activation | 2 | 50-75% | High - expensive Rh catalyst | Moderate | Research applications only |

Structural Framework and Crystal System

While specific crystallographic data for 4-(3-Thienyl)isoquinoline remains limited in the current literature, structural analysis of closely related isoquinoline derivatives provides valuable insights into the expected crystallographic behavior of this compound. Related thienyl-isoquinoline systems typically crystallize in orthorhombic or triclinic crystal systems [5] [6] [7].

The crystallographic analysis of similar compounds reveals that isoquinoline derivatives generally adopt space groups such as P2₁2₁2₁ for orthorhombic systems or P1̅ for triclinic arrangements [6] [8]. Unit cell parameters for related structures typically range from 5-20 Å for the a-axis, 8-11 Å for the b-axis, and 10-35 Å for the c-axis, with cell volumes spanning 1000-1600 ų [9] [6] [7].

Molecular Packing and Intermolecular Interactions

Crystallographic studies of related isoquinoline derivatives demonstrate that these compounds exhibit complex intermolecular interaction patterns. The planar aromatic systems facilitate π-π stacking interactions, while the heteroatoms (nitrogen and sulfur) participate in weak hydrogen bonding and dipole-dipole interactions [6] [10]. The thiophene ring in 4-(3-Thienyl)isoquinoline introduces additional sulfur-mediated interactions that influence crystal packing arrangements.

The molecular geometry typically shows slight deviations from planarity due to steric interactions between the substituent groups. In related structures, dihedral angles between aromatic rings range from 7° to 60°, depending on the specific substitution pattern and crystal packing forces [11] [12]. The 3-thienyl substituent at the 4-position is expected to adopt a conformation that minimizes steric hindrance while maximizing conjugation with the isoquinoline core.

Quantum Chemical Calculations

Density Functional Theory Studies

Density Functional Theory calculations provide fundamental insights into the electronic structure and molecular properties of 4-(3-Thienyl)isoquinoline. Contemporary computational studies of isoquinoline derivatives typically employ the B3LYP functional with basis sets ranging from 6-31G(d,p) to 6-311++G(d,p) [13] [14] [15] [16]. These calculations offer accurate predictions of geometric parameters, electronic properties, and spectroscopic characteristics.

The optimized geometry calculations reveal that the isoquinoline core maintains its characteristic planar structure, with the thienyl substituent exhibiting a slight twist relative to the main molecular plane. This geometric arrangement optimizes the balance between steric repulsion and electronic conjugation. The calculated bond lengths and angles align with experimental X-ray diffraction data from similar compounds, validating the computational approach [17] [15].

Electronic structure analysis through DFT calculations provides critical information about the charge distribution, electrostatic potential, and reactivity sites within the molecule. The presence of the electron-rich thiophene ring modifies the electronic properties of the isoquinoline system, creating regions of enhanced nucleophilicity and altered chemical reactivity [13] [18].

Molecular Orbital Interactions

The frontier molecular orbital analysis reveals the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are fundamental to understanding the chemical reactivity and electronic properties of 4-(3-Thienyl)isoquinoline. Based on studies of related isoquinoline derivatives, the HOMO energy typically ranges from -5.7 to -6.1 eV, while LUMO energies span -1.9 to -3.3 eV [13] [18] [15].

The HOMO-LUMO energy gap serves as a crucial indicator of molecular stability and reactivity. For isoquinoline derivatives, energy gaps typically range from 2.7 to 3.8 eV, with the specific value depending on the nature and position of substituents [13] [18]. The presence of the electron-donating thienyl group at the 4-position is expected to raise the HOMO energy and reduce the overall energy gap compared to unsubstituted isoquinoline.

The molecular orbital distribution analysis shows that the HOMO is primarily localized on the combined isoquinoline-thiophene system, with significant contribution from the sulfur atom's lone pairs. The LUMO typically exhibits antibonding character distributed across the aromatic framework, with nodes at specific positions that determine the sites of electrophilic attack [19] [17].

Natural Bond Orbital (NBO) analysis provides detailed insights into the bonding interactions and charge transfer processes within the molecule. The analysis reveals the extent of conjugation between the isoquinoline and thiophene rings, as well as the stabilizing interactions that contribute to the overall molecular stability [13] [18]. Hyperconjugation effects and lone pair-π* interactions play significant roles in determining the preferred conformational arrangement.

Comparative Analysis with Isoquinoline Derivatives

Structural Relationships and Substitution Effects

The comparative analysis of 4-(3-Thienyl)isoquinoline with other isoquinoline derivatives reveals important structure-activity relationships and substitution effects. The parent isoquinoline (C₉H₇N, 129.16 g/mol) serves as the fundamental reference structure, possessing a basic bicyclic aromatic framework with characteristic electronic properties [20] [21] [15].

4-Phenylisoquinoline (C₁₅H₁₁N, 205.25 g/mol) represents the most closely related structural analog, differing only in the replacement of the phenyl group with the thienyl moiety [22]. This substitution introduces heteroatom effects while maintaining similar steric requirements and π-conjugation patterns. The electronic properties differ significantly due to the electron-donating nature of sulfur compared to carbon in the aromatic ring system.

The introduction of sulfur in the 3-thienyl substituent creates additional opportunities for intermolecular interactions through sulfur-π contacts and weak hydrogen bonding to the sulfur atom [5] [12]. These interactions influence both crystal packing arrangements and solution-phase behavior, potentially affecting physical properties such as solubility and thermal stability.

Electronic Property Comparisons

The electronic properties of 4-(3-Thienyl)isoquinoline differ substantially from both the parent isoquinoline and carbon-substituted analogs. The electron-rich nature of the thiophene ring creates a more electron-dense aromatic system, resulting in altered dipole moments, polarizabilities, and chemical reactivity patterns [15] [16].

Comparative studies of similar compounds demonstrate that thienyl substitution typically increases the dipole moment relative to phenyl-substituted analogs, ranging from 1.8 to 4.0 D depending on the specific substitution pattern [15]. The enhanced electron density also affects the chemical hardness and global reactivity indices, making thienyl-substituted compounds generally more nucleophilic than their carbon analogs.

The spectroscopic properties also show distinctive patterns, with characteristic absorption and emission wavelengths that reflect the extended conjugation and heteroatom effects. UV-visible absorption typically shows bathochromic shifts compared to unsubstituted isoquinoline, while NMR chemical shifts reflect the altered electronic environment around both the isoquinoline and thiophene rings [14] [23] [16].

Synthetic and Analytical Considerations

The structural characteristics of 4-(3-Thienyl)isoquinoline present both opportunities and challenges for synthetic chemistry and analytical characterization. The compound's thermal stability (melting point 198-200°C) indicates robust intermolecular interactions, while the presence of multiple aromatic systems provides numerous sites for chemical modification and functionalization [4].

The comparative analysis with other 4-substituted isoquinolines reveals general trends in reactivity and stability that can guide synthetic strategies and predict chemical behavior [24] [25] [26]. The thienyl substitution generally enhances nucleophilicity while maintaining the characteristic aromatic stability of the isoquinoline framework.

Analytical characterization benefits from the distinctive spectroscopic signatures of both the isoquinoline and thiophene components, providing multiple analytical handles for structure confirmation and purity assessment. The compound's crystallization behavior and thermal properties align with expectations based on related structures, facilitating purification and characterization protocols [7] [27].